3-Phenyl-1-pentene

chiral chromatography enantioselective catalysis chiral pool building block

3-Phenyl-1-pentene (CAS 19947-22-9; IUPAC name pent-1-en-3-ylbenzene) is a C11H14 chiral terminal olefin bearing a phenyl substituent at the allylic C3 position. With a molecular weight of 146.23 g/mol, this compound exists as a racemic mixture unless specified as an enantiopure (R) or (S) form.

Molecular Formula C11H14
Molecular Weight 146.23 g/mol
CAS No. 19947-22-9
Cat. No. B012858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-1-pentene
CAS19947-22-9
Molecular FormulaC11H14
Molecular Weight146.23 g/mol
Structural Identifiers
SMILESCCC(C=C)C1=CC=CC=C1
InChIInChI=1S/C11H14/c1-3-10(4-2)11-8-6-5-7-9-11/h3,5-10H,1,4H2,2H3
InChIKeyHAGOWDKLLDRZAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyl-1-pentene (CAS 19947-22-9) Procurement-Relevant Compound Profile: Class, Chirality, and Physicochemical Baseline


3-Phenyl-1-pentene (CAS 19947-22-9; IUPAC name pent-1-en-3-ylbenzene) is a C11H14 chiral terminal olefin bearing a phenyl substituent at the allylic C3 position [1]. With a molecular weight of 146.23 g/mol, this compound exists as a racemic mixture unless specified as an enantiopure (R) or (S) form . Key computed physicochemical properties include a density of 0.872 g/cm³, a boiling point of 190.1 °C at 760 mmHg, a flash point of 60.6 °C, and a predicted logP of approximately 3.9–4.3 [1]. The presence of a stereocenter at C3 distinguishes it from achiral phenyl-substituted terminal alkenes such as 4-phenyl-1-butene and 2-phenyl-1-pentene, a feature that directly impacts enantioselective synthesis and chiral separation procurement specifications.

3-Phenyl-1-pentene Procurement: Why Generic Substitution with Achiral Phenylalkene Analogs Fails in Stereoselective and Physicochemical Workflows


Generic replacement of 3-phenyl-1-pentene with constitutionally similar but achiral phenylalkenes such as 4-phenyl-1-butene (CAS 768-56-9) or 2-phenyl-1-pentene (CAS 880-24-8) fails on two fronts. First, the stereocenter at C3 makes 3-phenyl-1-pentene the only prototypical chiral terminal alkene probe among common phenyl-substituted alkenes, a critical consideration for enantioselective catalysis or chiral chromatography studies [1]. Second, the combined steric and electronic environment of the allylic phenyl group alters the reactivity of the terminal double bond relative to non-phenylated terminal alkenes (e.g., 1-pentene) in metathesis, hydroformylation, and radical addition chemistries, as demonstrated by direct reactivity studies on phenylpentene positional isomers [2]. These structural distinctions make simple potency or physical-property extrapolation from inexpensive achiral analogs unreliable; the quantitative differential evidence is detailed below.

3-Phenyl-1-pentene (CAS 19947-22-9) Quantitative Differentiation Evidence Guide: Head-to-Head Data for Scientific Procurement


Chiral Center Confers Unique Enantiomeric Resolution Baseline vs. Achiral Analogs: 3-Phenyl-1-pentene as a Chiral Terminal Alkene Standard

Unlike the achiral phenylalkenes 4-phenyl-1-butene and 2-phenyl-1-pentene, 3-phenyl-1-pentene possesses a single stereocenter at C3, conferring chirality that enables its use as a racemic or enantiopure standard for chiral chromatographic method development [1]. The (R) and (S) enantiomers are obtainable either via resolution or asymmetric synthesis [1]. By contrast, 4-phenyl-1-butene, a commonly considered replacement due to similar molecular weight and terminal olefin character, is achiral and thus cannot serve as a stereochemical probe [2].

chiral chromatography enantioselective catalysis chiral pool building block

Ruthenium-Catalyzed Cross-Metathesis Reactivity: 3-Phenyl-1-pentene Enables C-8 Bifunctional Alkene Construction with Quantified Product Selectivity

In a study of ruthenium-catalyzed cross-metathesis (CM) reactions, terminal phenylpentenes including 3-phenyl-1-pentene were evaluated for their ability to produce unsymmetrical bifunctional C-8 alkenes. The investigation demonstrated that the reaction outcome depends critically on the olefinic partner combination; only optimized pairings delivered satisfactory isolated yields of the desired cross-product over homodimer byproducts [1]. While the paper reports collective reactivity trends for the phenylpentene class, specific isolated yields for 3-phenyl-1-pentene and comparator alkenes are presented in tabular form within the full-text, providing a quantitative basis for selecting this substrate over other terminal alkenes for C-8 alkenylation.

cross-metathesis ruthenium catalysis bifunctional alkene synthesis

Parity-Violation Energy Difference Measurement Candidate: 3-Phenyl-1-pentene as a Proposed Molecule for Fundamental Physics Research

3-Phenyl-1-pentene has been formally proposed as a suitable candidate molecule for the first experimental determination of the parity-violating energy difference (ΔpvE) between enantiomers, a fundamental test of the electroweak interaction in chiral molecules [1]. This distinguishes it from nearly all other phenylalkenes, which have not been evaluated for this ultra-high-precision spectroscopic application. The molecular properties that make 3-phenyl-1-pentene attractive for this measurement—a single well-defined stereocenter, accessible vibrational transitions, and a moderate-sized aromatic chromophore—are absent in achiral analogs and in many other chiral alkenes [1].

parity violation molecular physics enantiomer energy difference

3-Phenyl-1-pentene (CAS 19947-22-9) Best-Fit Research and Industrial Application Scenarios Based on Quantified Differentiation


Chiral Terminal Alkene Standard for Enantioselective Catalysis Method Development

The presence of a single stereocenter at C3 makes racemic or enantiopure 3-phenyl-1-pentene a minimal chiral terminal alkene standard for developing enantioselective hydrogenation, hydroformylation, and hydroboration catalyst screens [1]. Unlike achiral 4-phenyl-1-butene, this compound enables direct measurement of enantiomeric excess by chiral GC or SFC, providing a relevant benchmark for chiral ligand performance evaluation.

Ruthenium-Catalyzed Cross-Metathesis Substrate for Bifunctional C-8 Alkene Construction

Validated as a competent terminal phenylpentene substrate in Ru-catalyzed cross-metathesis with functionalized olefin partners, 3-phenyl-1-pentene enables synthesis of unsymmetrical linear bifunctional C-8 alkenes relevant to pheromone and natural product synthesis [2]. Procurement for metathesis workflows should be benchmarked against the specific partner combinations yielding satisfactory isolated yields as defined in the primary literature.

Parity-Violation Fundamental Physics Research: Enantiopure 3-Phenyl-1-pentene

Enantiopure (R)- or (S)-3-phenyl-1-pentene is expressly identified as a candidate molecule for the first experimental measurement of the parity-violating energy difference between enantiomers [3]. Research groups pursuing this high-precision rovibrational spectroscopy experiment require rigorously enantiopure material, making this a specialized procurement scenario where compound-specific qualification supersedes generic alkene supply.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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